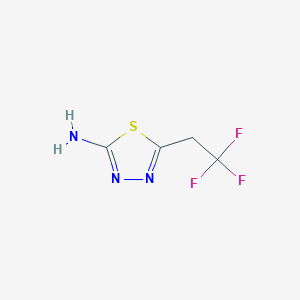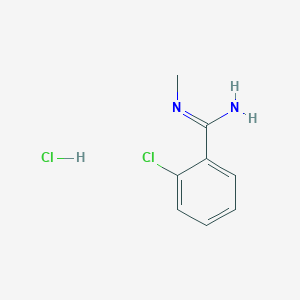![molecular formula C19H19BrN2O5S B2637920 3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid CAS No. 2580244-31-9](/img/structure/B2637920.png)
3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring substituted with a carboxylic acid group, a phenylcarbamoyl group, and a sulfamoyl group attached to a brominated methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Brominated Methylphenyl Sulfamoyl Intermediate
Starting Material: 2-Bromo-5-methylphenylamine.
Reaction: Sulfonation using chlorosulfonic acid to form 2-bromo-5-methylphenylsulfonamide.
Conditions: Typically carried out in an inert atmosphere at low temperatures to prevent decomposition.
-
Coupling with Phenylcarbamoyl Group
Starting Material: 3-Aminophenylcarbamate.
Reaction: Coupling with the brominated intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Conducted in a solvent like dichloromethane at room temperature.
-
Cyclobutane Ring Formation
Starting Material: Cyclobutane-1-carboxylic acid.
Reaction: Coupling with the phenylcarbamoyl intermediate using a peptide coupling reagent.
Conditions: Typically performed in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Purification: Using techniques like recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfonic acid derivatives.
Reduction: Reduction of the brominated phenyl ring can yield dehalogenated products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the synthesis of polymers and advanced materials due to its unique structural features.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfamoyl group, which can mimic natural substrates.
Protein Binding: The compound’s structure allows it to interact with various proteins, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The brominated phenyl ring can engage in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-[[3-[(2-Chloro-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-[[3-[(2-Fluoro-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid: Contains a fluorine atom, affecting its reactivity and binding properties.
Uniqueness
Bromine Substitution: The presence of bromine enhances the compound’s reactivity in substitution reactions compared to chlorine or fluorine.
Structural Features: The combination of a cyclobutane ring with a sulfamoyl group and a brominated phenyl ring provides unique steric and electronic properties, making it distinct from similar compounds.
Properties
IUPAC Name |
3-[[3-[(2-bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S/c1-11-5-6-16(20)17(7-11)22-28(26,27)15-4-2-3-14(10-15)21-18(23)12-8-13(9-12)19(24)25/h2-7,10,12-13,22H,8-9H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDZSGPHADNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3CC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2637838.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2637840.png)
![2-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide](/img/structure/B2637841.png)
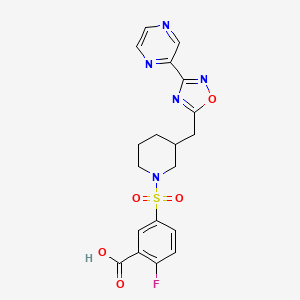
![5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2637844.png)
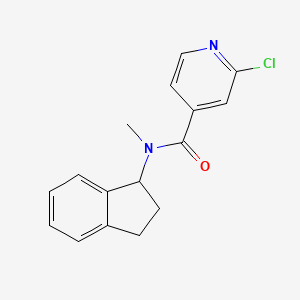

![3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2637851.png)
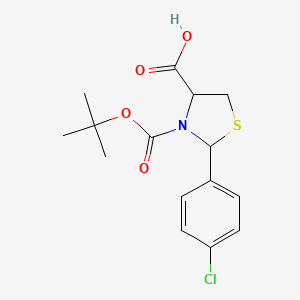
![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)
